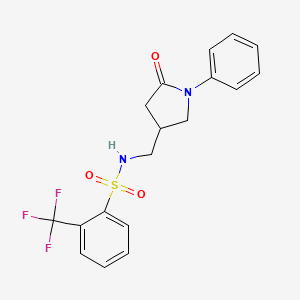

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O3S/c19-18(20,21)15-8-4-5-9-16(15)27(25,26)22-11-13-10-17(24)23(12-13)14-6-2-1-3-7-14/h1-9,13,22H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFIPIOLUVENLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The phenyl group is then introduced via a Friedel-Crafts acylation reaction. The final step involves the sulfonation of the benzene ring with trifluoromethylsulfonyl chloride under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Research indicates that compounds similar to N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide exhibit a range of biological activities, including antibacterial, anti-inflammatory, and potential anticancer properties.

Antibacterial Activity

Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For example, related compounds have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been explored in several studies. It has been suggested that it may inhibit pro-inflammatory cytokines, providing a therapeutic avenue for conditions like arthritis and other inflammatory diseases.

Anticancer Potential

Emerging research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Case Study 1: Antibacterial Activity Assessment

A recent study evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) was determined against multiple bacterial strains, revealing promising results with MIC values lower than those of standard antibiotics used as controls.

Case Study 2: Anti-inflammatory Mechanism Exploration

In another investigation focused on the anti-inflammatory properties, researchers treated cell cultures with this compound and measured levels of inflammatory markers. Results indicated a significant reduction in tumor necrosis factor-alpha (TNF-alpha) production, suggesting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared below with structurally analogous benzenesulfonamides and related derivatives, focusing on substituents, molecular properties, and reported biological activities.

Key Structural Analogues

N-(2-cyanoethyl)-4-hydroxy-N-phenyl-3-(trifluoromethyl)benzenesulfonamide Structure: Features a cyanoethyl group, hydroxy substituent, and trifluoromethylbenzenesulfonamide core. Activity: Demonstrated COL3A1 inhibitory activity, with implications for cancer metastasis suppression . Differentiation: Lacks the pyrrolidinone ring but shares the trifluoromethyl-sulfonamide motif, suggesting that electronic effects (e.g., electron-withdrawing CF₃) enhance target binding.

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Structure: Incorporates a pyrazolopyrimidine-chromene hybrid linked to a sulfonamide. Properties: Higher molecular weight (589.1 g/mol) and melting point (175–178°C), indicative of enhanced thermal stability . Differentiation: The chromene and pyrazolo groups likely confer selectivity for kinase or protease targets, unlike the pyrrolidinone-based compound.

N-[(1R,2R)-2-[[[[(1R,2R)-2-(Dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide Structure: Bis(trifluoromethyl) substituents and a chiral cyclohexyl-thiourea chain. Differentiation: The bis(trifluoromethyl) groups increase lipophilicity, which may reduce solubility compared to the monomethyl-substituted target compound.

N-(5-methyl-3-isoxazolyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide Structure: Contains an isoxazole ring and a pyrrolidinone-linked sulfonamide. Properties: Molecular weight 321.35 g/mol, simpler than the target compound . Differentiation: The isoxazole substituent may alter metabolic stability compared to the phenylpyrrolidinylmethyl group.

Data Table: Comparative Overview

Mechanistic and Pharmacological Insights

- Trifluoromethyl Group : Common in all compared compounds, this substituent enhances metabolic stability and binding affinity via hydrophobic and electron-withdrawing effects.

- Pyrrolidinone vs.

- Therapeutic Potential: Compounds with COL3A1 inhibitory activity () suggest that the target molecule could similarly modulate extracellular matrix remodeling in cancer. In contrast, chromene-containing derivatives () may target oxidative stress pathways.

Biological Activity

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

- Core Structure : A pyrrolidine ring with a phenyl substituent.

- Functional Groups : A trifluoromethyl group and a benzenesulfonamide moiety.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity :

- Induction of Apoptosis :

- Modulation of Inflammatory Responses :

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of the compound against several cell lines, including MCF7 (breast cancer) and PC3 (prostate cancer). The results indicated that at concentrations ranging from 5 to 20 µM, the compound significantly reduced cell viability and induced apoptosis through caspase activation.

Case Study 2: Inflammatory Response Modulation

In a model of acute inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic application in inflammatory diseases.

Research Findings

Recent research has expanded on the understanding of this compound's pharmacodynamics:

- Molecular Docking Studies :

- Synergistic Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.